molecular formula C11H13N5O3S B2442482 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 2034425-70-0

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No. B2442482
CAS RN: 2034425-70-0
M. Wt: 295.32
InChI Key: HMCJHULNGSYVHX-UHFFFAOYSA-N
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Description

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea, also known as DMTU, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Corrosion Inhibition

1,3,5-Triazinyl urea derivatives have demonstrated significant efficacy as corrosion inhibitors for mild steel in acidic solutions. Their effectiveness is attributed to the strong adsorption of these molecules on the steel surface, forming a protective layer that inhibits corrosion. The mixed mode of inhibition was confirmed through various electrochemical methods, highlighting the compounds' potential in materials science and engineering applications (Mistry, Patel, Patel, & Jauhari, 2011).

Antimicrobial and Anti-HIV Activities

Novel 1,3,5-triazinyl thiourea derivatives have been synthesized and evaluated for their antimicrobial and anti-HIV properties. These compounds, prepared through the condensation of 2,4,6-trichloro-1,3,5-triazine with various substituted phenyl urea/thiourea, exhibit promising activities against different microorganisms, highlighting their potential in pharmaceutical research and development (Patel, Chikhalia, Pannecouque, & Clercq, 2007).

Organic Synthesis

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride has been identified as an efficient condensing agent for the formation of amides and esters. Its synthesis and application in the condensation of carboxylic acids and amines to produce corresponding amides and esters in good yields offer a practical method for organic synthesis, with the reactions proceeding under atmospheric conditions without the need for dried solvents (Kunishima, Kawachi, Monta, Terao, Iwasaki, & Tani, 1999).

properties

IUPAC Name

1-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O3S/c1-18-10-13-7(14-11(16-10)19-2)6-12-9(17)15-8-4-3-5-20-8/h3-5H,6H2,1-2H3,(H2,12,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCJHULNGSYVHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)NC2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea

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